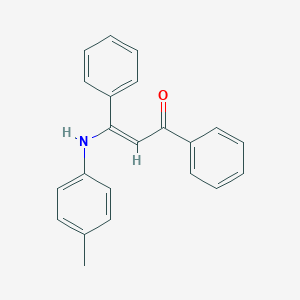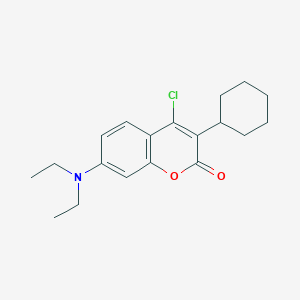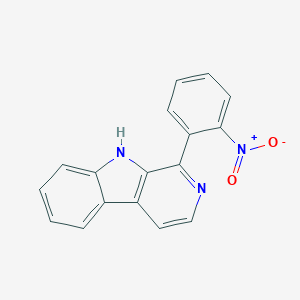
6-Amino-5-(4-chlorobenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-(4-chlorobenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine is a chemical compound that is widely used in scientific research. It is a potent inhibitor of certain enzymes and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 6-Amino-5-(4-chlorobenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine involves binding to the active site of CDKs and GSK-3. This binding prevents the enzymes from phosphorylating their substrates, which in turn inhibits their activity. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Amino-5-(4-chlorobenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine are varied and depend on the specific enzyme that is inhibited. For example, inhibition of CDKs can lead to cell cycle arrest and apoptosis, while inhibition of GSK-3 can lead to increased glycogen synthesis and decreased inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 6-Amino-5-(4-chlorobenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine in lab experiments is its potency as an enzyme inhibitor. This allows for lower concentrations of the compound to be used, which can reduce the risk of non-specific effects. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of results.
Future Directions
There are many future directions for research involving 6-Amino-5-(4-chlorobenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine. One area of interest is the development of more specific inhibitors of CDKs and GSK-3, which could have therapeutic applications in cancer and neurological diseases. Another area of interest is the study of the compound's effects on other enzymes and cellular processes, which could lead to the discovery of new drug targets. Additionally, the compound's potential as a tool for chemical biology and drug discovery should be further explored.
Synthesis Methods
The synthesis of 6-Amino-5-(4-chlorobenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine involves several steps. The starting material is 4-chlorobenzylamine, which is reacted with 4-cyanopyridine to form an intermediate. This intermediate is then reacted with 2-amino-4,6-dichloropyrimidine to form the final product.
Scientific Research Applications
6-Amino-5-(4-chlorobenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine is used in a variety of scientific research applications. It has been shown to be a potent inhibitor of certain enzymes, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3). These enzymes are involved in a variety of cellular processes, including cell cycle progression, apoptosis, and glycogen metabolism.
properties
Molecular Formula |
C16H14ClN5 |
|---|---|
Molecular Weight |
311.77 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-2-pyridin-4-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H14ClN5/c17-12-3-1-10(2-4-12)9-13-14(18)21-16(22-15(13)19)11-5-7-20-8-6-11/h1-8H,9H2,(H4,18,19,21,22) |
InChI Key |
QGNFUZFZFDNRQF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=C(N=C(N=C2N)C3=CC=NC=C3)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(N=C(N=C2N)C3=CC=NC=C3)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-hydroxy-11,13-dimethyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B243107.png)
![1,5-dimethyl-4-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B243109.png)
![1-[(Z)-1-chloro-1-nitrosoprop-1-en-2-yl]-2-phenylhydrazine](/img/structure/B243112.png)
![3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one](/img/structure/B243114.png)



![6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B243138.png)
![N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine](/img/structure/B243147.png)
![3-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B243148.png)
![6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243153.png)
![6-(4-fluorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243155.png)
![6-(4-methoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243156.png)